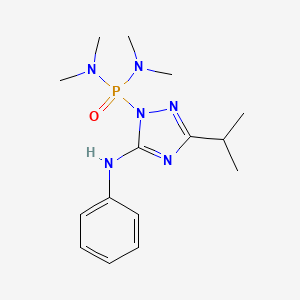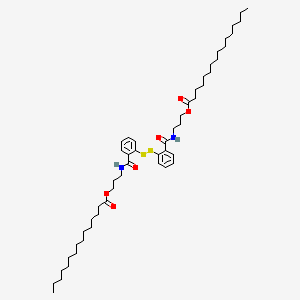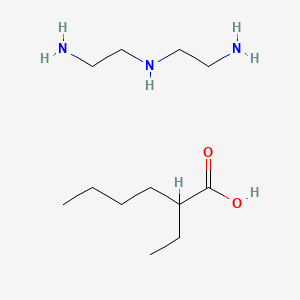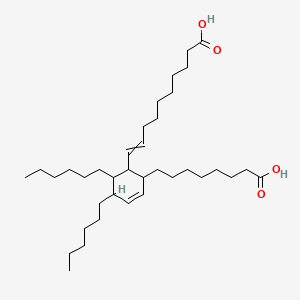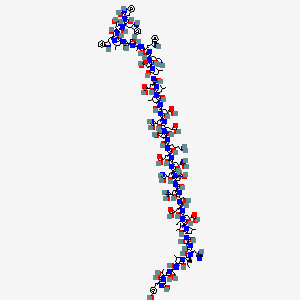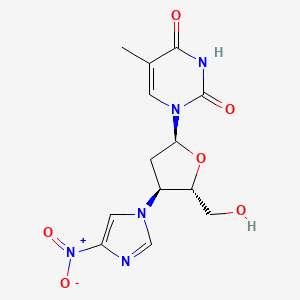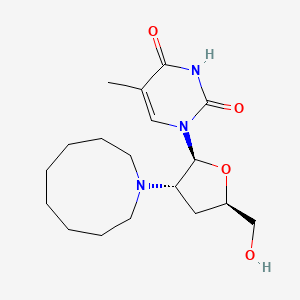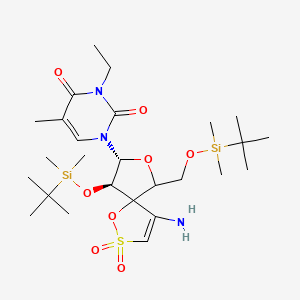
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides. For 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, the synthesis might start with the appropriate pyrimidine base, followed by the introduction of the azido group and the arabinofuranosyl moiety. Common reagents used in these reactions include azides, protecting groups, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with rigorous purification processes. Techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or azides under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or azides.
科学的研究の応用
Nucleoside analogs, including 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Investigated for their potential as antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the biological system .
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-ribofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-xylofuranosyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific structural modifications, which can confer unique biological activity and specificity. These modifications can affect the compound’s stability, solubility, and interaction with biological targets.
特性
CAS番号 |
6206-17-3 |
|---|---|
分子式 |
C9H11N5O5 |
分子量 |
269.21 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7+,8-/m1/s1 |
InChIキー |
WQBCHXWMHQMQKW-CCXZUQQUSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



